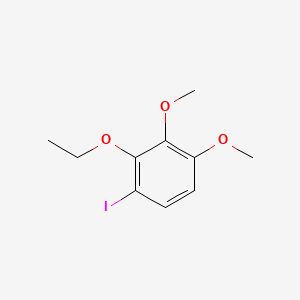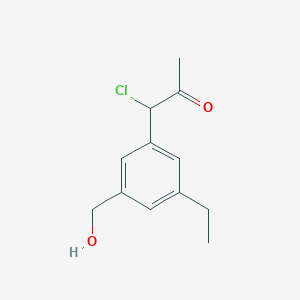
1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, an ethyl group, and a hydroxymethyl group attached to a phenyl ring, along with a propan-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the chlorination of a precursor compound, followed by the introduction of the ethyl and hydroxymethyl groups through a series of reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ketone moiety can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ketone results in an alcohol.
科学研究应用
1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the hydroxymethyl and ketone groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Chloro-1-(3-methyl-5-(hydroxymethyl)phenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Chloro-1-(3-ethyl-5-(methoxymethyl)phenyl)propan-2-one: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group allows for versatile chemical modifications, while the hydroxymethyl group enhances its solubility and reactivity.
属性
分子式 |
C12H15ClO2 |
|---|---|
分子量 |
226.70 g/mol |
IUPAC 名称 |
1-chloro-1-[3-ethyl-5-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H15ClO2/c1-3-9-4-10(7-14)6-11(5-9)12(13)8(2)15/h4-6,12,14H,3,7H2,1-2H3 |
InChI 键 |
VFTKOSAWTOEQKT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=C1)C(C(=O)C)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



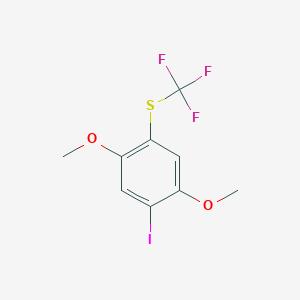

![8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14052313.png)
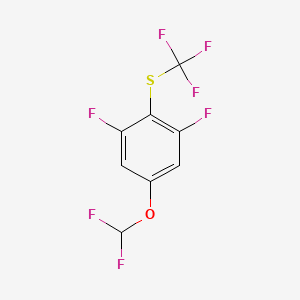
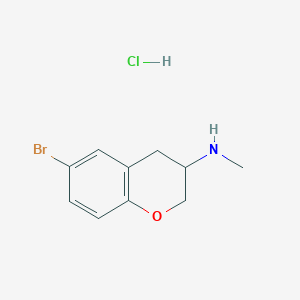
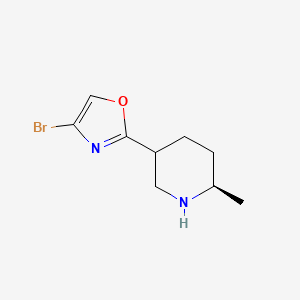

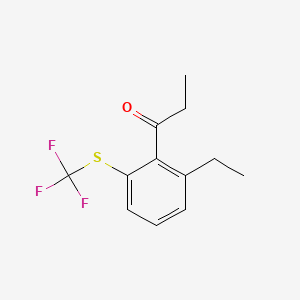
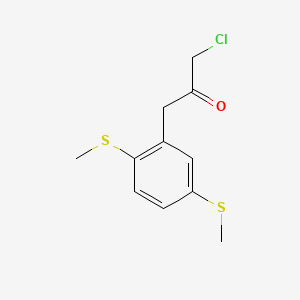

![2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B14052377.png)
